xyloallenolide B
Beschreibung
Xyloallenolide B (compound 79) is a secondary metabolite isolated from the endophytic fungus associated with the mangrove plant Avicennia marina. It belongs to a novel series of compounds characterized by a substituted dihydrobenzofuran unit, a structural motif shared with other metabolites such as xyloketals and xyloallenolide A . This compound was identified during large-scale fermentation of the fungal strain, alongside xyloketal J and xyloester A.
Eigenschaften
Molekularformel |
C23H24O3 |
|---|---|
Molekulargewicht |
348.4 g/mol |
InChI |
InChI=1S/C23H24O3/c1-4-5-12-25-21-9-6-18(7-10-21)15-24-16-19-8-11-22-20(13-19)14-23(26-22)17(2)3/h5-11,13,23H,1-2,12,14-16H2,3H3 |
InChI-Schlüssel |
UXMKTBMXHHRKAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CC2=C(O1)C=CC(=C2)COCC3=CC=C(C=C3)OCC=C=C |
Synonyme |
xyloallenolide B |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
| Feature | Xyloallenolide B | Xyloallenolide A | Xyloketal B | Cyclic Peptide 94 |
|---|---|---|---|---|
| Core structure | Dihydrobenzofuran | Cyclic peptide | Tricyclic ketal | Cyclic pentapeptide |
| Key functional groups | Allenic ether | Allenic ether + cinnamoylamide | Ketal bridge | L-amino acids |
| Bioactivity | Unknown | Neuroactive | Cytotoxic | Weak cytotoxicity |
| Synthetic complexity | High | Moderate | Low | Low |
Table 2: Analytical Methods Applied in Studies
| Technique | Use Case | Reference Compound | Limitations |
|---|---|---|---|
| HPLC-MS | Quantification of xyloketals | Xyloketal C | Limited resolution for isomers |
| NMR spectroscopy | Structural elucidation of allenic ethers | Xyloallenolide A | Requires high-purity samples |
| Cytotoxicity assays | Screening of cyclic peptides | Compound 94 | No dose-dependence observed |
Q & A
Basic Research Questions
Q. How can researchers determine the structural configuration of xyloallenionlide B using spectroscopic and crystallographic methods?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to assign proton and carbon signals, coupled with X-ray crystallography for absolute stereochemical determination. Compare spectral data with prior studies for validation . For novel derivatives, ensure purity via HPLC and mass spectrometry (HRMS) to confirm molecular formulas .
Q. What experimental protocols are commonly used to assess the bioactivity of xyloallenolide B in vitro?
- Methodological Answer : Design cell-based assays (e.g., cytotoxicity using MTT assays) or enzyme inhibition studies (e.g., kinase activity via fluorometric assays). Include positive/negative controls and dose-response curves. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA with p < 0.05 significance thresholds). Document reagent concentrations, incubation times, and cell lines used to ensure reproducibility .
Q. What are the standard techniques for isolating xyloallenolide B from natural sources?
- Methodological Answer : Use column chromatography (silica gel, Sephadex LH-20) with gradient solvent systems (e.g., hexane/ethyl acetate) for preliminary separation. Confirm compound identity via TLC co-spotting with authentic samples. For complex matrices, employ HPLC with diode-array detection (DAD) or preparative HPLC for high-purity isolation .
Advanced Research Questions
Q. How can researchers address challenges in the total synthesis of xyloallenolide B, such as stereochemical control or low yields?
- Methodological Answer : Perform retrosynthetic analysis to identify key intermediates and stereocenters. Optimize reaction conditions (e.g., temperature, catalysts) using design of experiments (DoE) frameworks. Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) for stereoselective steps. Characterize intermediates with NMR and X-ray crystallography to confirm configurations .
Q. How should contradictory bioactivity data for xyloallenolide B across studies be resolved?
- Methodological Answer : Conduct a systematic comparison of assay conditions (e.g., cell viability protocols, solvent concentrations, exposure times). Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity assays). Perform meta-analyses of published data to identify confounding variables (e.g., differences in cell lines or compound purity) .
Q. What computational strategies are effective in modeling the interaction of xyloallenolide B with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference results with crystallographic data if available .
Q. How can researchers design a literature review to identify gaps in xyloallenolide B’s mechanism of action?
- Methodological Answer : Use Boolean search operators (e.g., "xyloallenolide B AND apoptosis NOT cancer") in databases like PubMed or SciFinder. Prioritize high-impact journals and recent reviews. Create a matrix to categorize findings by biological targets, models, and conflicting results. Apply frameworks like SWOT analysis to evaluate research trends .
Q. What steps ensure reproducibility in xyloallenolide B-related experiments across laboratories?
- Methodological Answer : Publish detailed protocols in supplementary materials, including instrument calibration data (e.g., NMR shim settings) and batch numbers for reagents. Share raw data (e.g., NMR FID files, HPLC chromatograms) via repositories like Zenodo. Collaborate with independent labs for replication studies and report variability using coefficient of variation (CV) metrics .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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